SW2_152F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

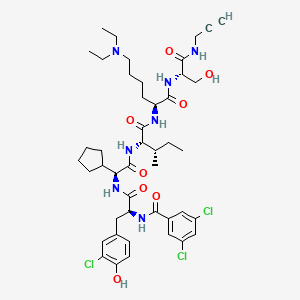

Molecular Formula |

C45H62Cl3N7O8 |

|---|---|

Molecular Weight |

935.4 g/mol |

IUPAC Name |

3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide |

InChI |

InChI=1S/C45H62Cl3N7O8/c1-6-19-49-41(59)36(26-56)52-42(60)34(16-12-13-20-55(8-3)9-4)50-44(62)38(27(5)7-2)53-45(63)39(29-14-10-11-15-29)54-43(61)35(22-28-17-18-37(57)33(48)21-28)51-40(58)30-23-31(46)25-32(47)24-30/h1,17-18,21,23-25,27,29,34-36,38-39,56-57H,7-16,19-20,22,26H2,2-5H3,(H,49,59)(H,50,62)(H,51,58)(H,52,60)(H,53,63)(H,54,61)/t27-,34-,35-,36-,38-,39-/m0/s1 |

InChI Key |

AIAWLHFAIHGOGP-NLQBKIGRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN(CC)CC)C(=O)N[C@@H](CO)C(=O)NCC#C)NC(=O)[C@H](C1CCCC1)NC(=O)[C@H](CC2=CC(=C(C=C2)O)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN(CC)CC)C(=O)NC(CO)C(=O)NCC#C)NC(=O)C(C1CCCC1)NC(=O)C(CC2=CC(=C(C=C2)O)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

SW2_152F: A Technical Guide to its Mechanism of Action as a Selective CBX2 Chromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW2_152F is a potent and selective small molecule inhibitor of the chromodomain (ChD) of Chromobox 2 (CBX2), a key component of the canonical Polycomb Repressive Complex 1 (PRC1). By binding to the CBX2 ChD with high affinity, this compound disrupts the recognition of trimethylated histone H3 at lysine 27 (H3K27me3), a crucial epigenetic mark for gene silencing. This inhibition of CBX2 chromatin binding leads to the modulation of gene expression, notably blocking the neuroendocrine differentiation of prostate cancer cells, a phenotype associated with therapy resistance. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding kinetics, cellular activity, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the CBX2 chromodomain. The primary mechanism involves its high-affinity binding to the aromatic cage of the CBX2 ChD, a region that normally recognizes and binds to the H3K27me3 mark on histones.[1][2][3] This binding event physically occludes the interaction between CBX2 and its histone substrate, thereby preventing the localization of the PRC1 complex to its target gene loci.[1][4] The displacement of PRC1 from chromatin leads to a de-repression of target genes, ultimately altering cellular phenotypes. In the context of prostate cancer, this has been shown to inhibit neuroendocrine differentiation and reduce cell viability.[1][4]

Quantitative Data

The following tables summarize the key quantitative data characterizing the binding affinity, selectivity, and cellular activity of this compound.

Table 1: In Vitro Binding Affinity and Selectivity of this compound [1][2][3]

| Target | Binding Affinity (Kd, nM) | Selectivity vs. CBX2 (-fold) |

| CBX2 | 80 | 1 |

| CBX4 | >20,000 | >250 |

| CBX6 | >80,000 | >1000 |

| CBX7 | >80,000 | >1000 |

| CBX8 | 1,900 | 24 |

Table 2: Cellular Activity of this compound [1]

| Assay | Cell Line | Parameter | Value |

| Chloroalkane Penetration Assay (CAPA) | HeLa | CP50 | 6.2 ± 1.0 µM |

| Cell Proliferation | LNCaP_NED | Inhibition | Significant at 2 µM and 10 µM |

| Cell Viability | RWPE-1 (non-transformed) | Effect | No effect |

| Cell Viability | HEK293T | Effect | No effect |

Table 3: Effect of this compound on Gene Expression in LNCaP_NED Cells [1]

| Gene | Treatment (48h) | Fold Change (vs. DMSO) |

| KLK3 | 10 µM this compound | ~2.5 |

| TMPRSS2 | 10 µM this compound | ~2.0 |

| AR | 10 µM this compound | ~1.5 |

| CBX2 | 10 µM this compound | No significant change |

| KLK3 | 50 µM this compound | ~4.0 |

| TMPRSS2 | 50 µM this compound | ~3.5 |

| AR | 50 µM this compound | ~2.0 |

| CBX2 | 50 µM this compound | No significant change |

Signaling Pathway

This compound targets a critical step in the Polycomb repressive signaling pathway. This pathway is initiated by the PRC2 complex, which deposits the H3K27me3 mark on histone H3. The canonical PRC1 complex is then recruited to these sites through the binding of the CBX chromodomain to H3K27me3. PRC1 subsequently catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), leading to chromatin compaction and transcriptional repression. This compound disrupts this cascade by preventing the initial recognition of H3K27me3 by CBX2.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the dissociation constant (Kd) of this compound for the CBX chromodomains.

-

Principle: A fluorescently labeled ligand (e.g., a peptide mimicking H3K27me3 or a fluorescent derivative of the inhibitor) is incubated with the purified chromodomain protein. The binding of the small fluorescent ligand to the larger protein results in a slower rotation and thus a higher fluorescence polarization. An unlabeled inhibitor competes for this binding, causing a decrease in polarization.

-

Protocol:

-

Purify recombinant CBX chromodomain proteins (CBX2, 4, 6, 7, 8).

-

Prepare a solution of a fluorescently labeled peptide (e.g., H3K27me3-FITC) at a constant concentration in binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Serially dilute this compound in the same binding buffer.

-

In a 384-well plate, mix the fluorescent peptide, the CBX protein, and the serially diluted this compound.

-

Incubate at room temperature for 30 minutes to reach equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Plot the change in fluorescence polarization as a function of the inhibitor concentration and fit the data to a suitable binding model to determine the IC50, which can then be converted to Kd.

-

Chloroalkane Penetration Assay (CAPA)

This assay quantifies the cell permeability of this compound.

-

Principle: The assay uses a HeLa cell line stably expressing the HaloTag protein. A chloroalkane-conjugated version of this compound (this compound-CA) is added to the cells. If the compound is cell-permeable, it will covalently bind to the intracellular HaloTag protein. A subsequent chase with a fluorescent chloroalkane (e.g., chloroalkane-TAMRA) will label any remaining unbound HaloTag. The fluorescence intensity is inversely proportional to the permeability of the test compound.

-

Protocol:

-

Synthesize a chloroalkane-conjugated version of this compound (this compound-CA).

-

Culture HaloTag-HeLa cells to confluency.

-

Treat cells with varying concentrations of this compound-CA for a defined period (the "pulse").

-

Wash the cells to remove excess compound.

-

Add a fluorescent chloroalkane (e.g., chloroalkane-TAMRA) at a saturating concentration for a defined period (the "chase").

-

Wash the cells, trypsinize, and resuspend in PBS.

-

Analyze the cellular fluorescence by flow cytometry.

-

Calculate the half-maximal cell penetration value (CP50) by plotting the fluorescence intensity against the concentration of this compound-CA.

-

Sequential Salt Extraction (SSE)

This assay assesses the ability of this compound to disrupt the binding of CBX2 to chromatin in cells.

-

Principle: Chromatin-bound proteins have different affinities for chromatin and can be eluted by increasing concentrations of salt. By treating cells with this compound and then sequentially extracting proteins with buffers of increasing salt concentration, the elution profile of CBX2 can be compared to that of untreated cells. A shift in the elution profile to lower salt concentrations indicates a disruption of chromatin binding.

-

Protocol:

-

Culture cells (e.g., HEK293T) and treat with either DMSO (vehicle) or this compound for a specified time.

-

Harvest cells and isolate nuclei.

-

Resuspend nuclei in a low-salt buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, 1 mM DTT, and protease inhibitors).

-

Sequentially resuspend the chromatin pellet in buffers with increasing NaCl concentrations (e.g., 150 mM, 300 mM, 600 mM).

-

After each resuspension and incubation, centrifuge and collect the supernatant containing the eluted proteins.

-

Analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies against CBX2 and other control proteins.

-

Quantify the amount of CBX2 in each fraction to determine its elution profile.

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if this compound treatment reduces the association of CBX2 with specific gene loci in vivo.

-

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (CBX2) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR to determine the enrichment of the protein at specific genomic regions.

-

Protocol:

-

Treat cells (e.g., LNCaP_NED) with this compound or DMSO.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-CBX2 antibody or an IgG control.

-

Wash the immunoprecipitated complexes to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the cross-links by heating.

-

Purify the DNA.

-

Perform quantitative PCR (qPCR) using primers specific for known CBX2 target gene promoters or enhancers.

-

Calculate the enrichment of CBX2 at these loci relative to the input and IgG controls.

-

Conclusion

This compound is a valuable chemical probe for studying the biological functions of CBX2. Its high potency and selectivity make it a powerful tool for dissecting the role of the CBX2 chromodomain in gene regulation and disease. The data and protocols presented in this technical guide provide a comprehensive resource for researchers interested in utilizing this compound to investigate the epigenetic mechanisms underlying cancer and other developmental processes. Further studies with this compound will likely continue to illuminate the therapeutic potential of targeting CBX2 in various pathologies.

References

- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

SW2_152F: A Potent and Selective Inhibitor of the CBX2 Chromodomain with Anti-Cancer Properties

SW2_152F is a potent and selective small molecule inhibitor of the chromobox 2 (CBX2) chromodomain, a key epigenetic reader protein implicated in cancer progression. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

This compound functions by selectively binding to the chromodomain of CBX2, thereby inhibiting its ability to recognize and bind to its epigenetic mark, trimethylated histone H3 lysine 27 (H3K27me3).[1][2] This interaction disrupts the canonical function of the Polycomb Repressive Complex 1 (PRC1), of which CBX2 is a component, leading to alterations in gene expression.[1] The primary mechanism of action is the disruption of CBX2's localization to chromatin, which in turn alleviates the transcriptional repression of target genes.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

Table 1: Binding Affinity and Selectivity

| Parameter | Value | Description |

| Binding Affinity (Kd) | 80 nM | Dissociation constant for the interaction between this compound and the CBX2 chromodomain.[1][2][4] |

| Selectivity | 24–1000-fold | Selectivity for the CBX2 chromodomain over other CBX paralogs (CBX4, CBX6, CBX7, CBX8).[1][2][4] |

Table 2: Cellular Permeability

| Parameter | Value | Assay |

| CP50 | 6.2 ± 1.0 μM | Concentration at which 50% of the HaloTag protein is labeled in the ChloroAlkane Penetration Assay (CAPA), indicating cell permeability.[1] |

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cancer progression. In triple-negative breast cancer, inhibition of CBX2 by this compound leads to the downregulation of the mTORC1 and E2F signaling pathways, which are critical for cell growth and proliferation.[5]

Caption: this compound inhibits CBX2, leading to PRC1 disruption and downregulation of pro-growth signaling.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are outlined below.

ChloroAlkane Penetration Assay (CAPA)

This assay is used to quantify the cell permeability of this compound.[1]

-

Cell Line: HeLa cells stably expressing HaloTag protein.

-

Procedure:

-

Incubate HeLa-HaloTag cells with varying concentrations of chloroalkane-conjugated this compound (the "pulse"). This allows the compound to enter the cells and covalently bind to the HaloTag protein.

-

Wash the cells to remove unbound compound.

-

Treat the cells with an excess of a fluorescently labeled chloroalkane, such as chloroalkane-TAMRA (the "chase"). This will label any HaloTag proteins that were not bound by the this compound conjugate.

-

Quantify the cellular fluorescence using flow cytometry. The fluorescence intensity is inversely proportional to the concentration of this compound that entered the cells.

-

-

Data Analysis: The CP50 value is calculated, representing the concentration of the compound that results in 50% inhibition of the fluorescent signal.

Chemoprecipitation

This method is employed to confirm the binding of this compound to its target protein, CBX2, within a cellular context.[1][3]

-

Reagents: Biotinylated derivative of this compound (this compound-B), streptavidin beads, and nuclear lysates from HEK293T cells.

-

Procedure:

-

Incubate the nuclear lysates with this compound-B to allow for the formation of protein-ligand complexes.

-

Add streptavidin beads to the lysate. The high affinity of biotin for streptavidin will pull down this compound-B along with any bound proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by immunoblotting using antibodies specific for CBX2 and other proteins of interest (e.g., other CBX paralogs, PRC1 subunits like RING1B).

-

-

Expected Outcome: Robust enrichment of CBX2 in the samples incubated with this compound-B compared to control beads.

Sequential Salt Extraction

This assay assesses the ability of this compound to disrupt the binding of CBX2 to chromatin.[1][3]

-

Procedure:

-

Treat cells with either this compound or a vehicle control (e.g., DMSO).

-

Isolate the bulk chromatin from the treated cells.

-

Sequentially resuspend the chromatin in buffers with increasing concentrations of sodium chloride (NaCl).

-

At each salt concentration, collect the supernatant containing the eluted proteins.

-

Analyze the eluted protein fractions by immunoblotting for CBX2.

-

-

Data Analysis: A decrease in the amount of CBX2 eluted at higher salt concentrations in the this compound-treated samples compared to the control indicates a weaker association of CBX2 with chromatin.

Caption: Key experimental workflows for characterizing this compound's properties.

Therapeutic Potential

This compound has demonstrated significant therapeutic potential in preclinical cancer models. In prostate cancer cell lines, it blocks neuroendocrine differentiation, a mechanism of resistance to androgen deprivation therapy.[1][2] Furthermore, in models of triple-negative breast cancer, this compound reduces cell growth, highlighting its potential as a targeted therapy.[5] The development of this compound and similar selective CBX2 inhibitors represents a promising strategy for targeting epigenetic vulnerabilities in various cancers.

References

- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Epigenetic Regulatory Protein CBX2 Promotes mTORC1 Signalling and Inhibits DREAM Complex Activity to Drive Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

SW2_152F: A Potent and Selective Chromodomain Ligand Targeting CBX2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chromobox homolog 2 (CBX2), a core component of the canonical Polycomb Repressive Complex 1 (PRC1), has emerged as a critical regulator in various cancers, particularly in advanced prostate cancer.[1][2] Its role in transcriptional repression, mediated by the recognition of trimethylated histone H3 lysine 27 (H3K27me3) through its chromodomain, makes it a compelling therapeutic target.[3] This document provides a comprehensive technical overview of SW2_152F, a potent and highly selective peptide-based inhibitor of the CBX2 chromodomain. This compound was discovered through DNA-encoded library (DEL) screening and has demonstrated significant potential in preclinical studies.[1][2] This guide will detail its binding characteristics, cellular activity, and the experimental methodologies used for its characterization, providing a valuable resource for researchers in oncology and drug discovery.

Introduction to CBX2 and the Polycomb Repressive Complex 1

The Polycomb group (PcG) of proteins are epigenetic regulators essential for maintaining gene expression patterns, particularly during development and in the maintenance of cell identity.[3] They form two major complexes: Polycomb Repressive Complex 1 (PRC1) and 2 (PRC2).[3] The PRC2 complex, through its EZH2 subunit, catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This histone mark is then recognized by the chromodomain of the CBX subunit of the canonical PRC1 complex, leading to chromatin compaction and transcriptional repression of target genes.[2][3]

There are five human PcG CBX paralogs (CBX2, 4, 6, 7, and 8).[1][2] While structurally similar, they exhibit distinct functions and expression patterns. CBX2 is frequently upregulated in various malignancies, including breast cancer and advanced prostate cancer, where it plays a crucial role in therapy resistance and disease progression.[1][4][5] Specifically, in prostate cancer, CBX2 is implicated in the process of neuroendocrine differentiation (NED), a mechanism by which cancer cells develop resistance to androgen deprivation therapy.[1][3] The development of selective inhibitors for CBX2 has been challenging due to the high structural homology among the CBX chromodomains.[1][2][3] this compound represents a significant breakthrough as a potent and selective CBX2 chromodomain ligand.[1][2]

This compound: Quantitative Binding and Selectivity Data

This compound is a synthetic peptidic compound identified from DNA-encoded libraries.[1] It was designed with a diethyllysine to mimic the trimethyllysine of the histone tail, a modification that improves cellular activity without compromising binding affinity.[1] The compound also incorporates a C-terminal alkyne for conjugation, enabling its use in various assays.[1][6]

Binding Affinity

The binding affinity of this compound for the CBX2 chromodomain has been rigorously quantified using multiple biophysical techniques.

| Parameter | Value | Method | Reference |

| Kd | 80 nM | Fluorescence Polarization (FP) | [1][2][6] |

| Ki (approx.) | 89 nM | Competitive Fluorescence Polarization (FP) | [1] |

| Kd | 110 nM | Thermal Shift Analysis | [1] |

Selectivity Profile

This compound exhibits remarkable selectivity for the CBX2 chromodomain over other CBX paralogs. This selectivity is crucial for minimizing off-target effects and for its utility as a chemical probe to specifically investigate CBX2 function.

| CBX Paralog | Selectivity (fold vs. CBX2) | Method | Reference |

| CBX4 | >1000 | Fluorescence Polarization (FP) | [1] |

| CBX6 | >1000 | Fluorescence Polarization (FP) | [1] |

| CBX7 | >1000 | Fluorescence Polarization (FP) | [1] |

| CBX8 | 24 | Fluorescence Polarization (FP) | [1] |

Cellular Activity and Functional Effects of this compound

This compound is cell-permeable and effectively engages with its target in a cellular context, leading to specific downstream functional consequences.[1][2]

Cellular Permeability

The cell permeability of this compound was quantified using the Chloroalkane Penetration Assay (CAPA).

| Compound | CP50 | Cell Line | Reference |

| This compound-CA | 6.2 ± 1.0 µM | HeLa | [1] |

Inhibition of CBX2 Chromatin Binding

This compound has been shown to disrupt the interaction of CBX2 with chromatin in living cells.

-

Chemoprecipitation: A biotinylated derivative of this compound (this compound-B) successfully pulled down endogenous CBX2 and its interacting partner RING1B from HEK293T nuclear lysates, confirming its ability to bind the full-length protein within the PRC1 complex.[1]

-

Sequential Salt Extraction: Treatment of HEK293T cells with this compound led to the elution of CBX2 from chromatin at lower salt concentrations compared to vehicle-treated cells, indicating a disruption of its chromatin association.[1]

-

Chromatin Immunoprecipitation (ChIP)-qPCR: In K562 cells, treatment with 10 µM this compound significantly reduced the binding of CBX2 to its target gene loci, without affecting the binding of the less sensitive CBX8.[1] At a higher concentration (100 µM), binding of both CBX2 and CBX8 was reduced, consistent with the in vitro selectivity profile.[1]

Blockade of Neuroendocrine Differentiation in Prostate Cancer

A key functional outcome of CBX2 inhibition by this compound is the blockade of neuroendocrine differentiation (NED) in prostate cancer cells, a critical mechanism of therapy resistance.

-

In LNCaP prostate cancer cells induced to undergo NED, this compound treatment led to a decrease in the expression of neuroendocrine markers like ENO2 and N-Myc, and an increase in the expression of the androgen receptor (AR).[1]

-

ChIP-qPCR in LNCaP_NED cells demonstrated that this compound abrogates the binding of CBX2 to the enhancers and promoters of AR target genes that are repressed during NED.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide overviews of the key experimental protocols used to characterize this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the change in the polarization of fluorescent light emitted from a fluorescein-conjugated version of the ligand (SW2_152F_FL) upon binding to the CBX chromodomain protein.

-

Reagents:

-

Purified recombinant CBX chromodomain proteins (CBX2, CBX4, CBX6, CBX7, CBX8).

-

Fluorescein-conjugated this compound (SW2_152F_FL).

-

Assay Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20.

-

-

Procedure:

-

A fixed concentration of SW2_152F_FL is incubated with serial dilutions of the CBX chromodomain protein in a 384-well plate.

-

The plate is incubated at room temperature for 30 minutes to reach binding equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

-

-

Data Analysis:

-

The change in millipolarization (mP) is plotted against the protein concentration.

-

The data is fitted to a one-site binding model to determine the dissociation constant (Kd).

-

Competitive Fluorescence Polarization (FP) Assay for Inhibition Constant

This assay is used to determine the binding affinity of the unlabeled compound (this compound) by measuring its ability to compete with the fluorescent ligand for binding to the protein.

-

Reagents:

-

Purified CBX2 chromodomain protein.

-

Fluorescein-conjugated this compound (SW2_152F_FL).

-

Unlabeled this compound.

-

Assay Buffer.

-

-

Procedure:

-

A fixed concentration of CBX2 protein and SW2_152F_FL are incubated with serial dilutions of unlabeled this compound.

-

The plate is incubated and read as described for the direct FP assay.

-

-

Data Analysis:

-

The mP values are plotted against the concentration of the unlabeled competitor.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

-

The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Chloroalkane Penetration Assay (CAPA)

This assay quantifies the cytosolic concentration of a chloroalkane-conjugated compound.

-

Cell Line: HeLa cells stably expressing the HaloTag protein.

-

Reagents:

-

Chloroalkane-conjugated this compound (this compound-CA).

-

Chloroalkane-TAMRA (a fluorescent reporter).

-

-

Procedure:

-

HeLa-HaloTag cells are incubated with varying concentrations of this compound-CA (the "pulse"). If the compound enters the cytosol, it will covalently bind to the HaloTag protein.

-

The cells are then washed and incubated with an excess of chloroalkane-TAMRA (the "chase"). This fluorescent molecule will label any HaloTag proteins that were not blocked by this compound-CA.

-

The cellular fluorescence is quantified by flow cytometry.

-

-

Data Analysis:

-

The fluorescence is inversely proportional to the cytosolic concentration of this compound-CA.

-

The half-maximal cell penetration value (CP50) is determined from the dose-response curve.

-

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

ChIP-qPCR is used to determine the occupancy of a specific protein at specific genomic loci in cells.

-

Cell Treatment and Crosslinking:

-

Cells (e.g., K562 or LNCaP) are treated with this compound or DMSO vehicle for a specified time (e.g., 4 hours).

-

Proteins are crosslinked to DNA using formaldehyde.

-

-

Chromatin Preparation:

-

Cells are lysed, and the nuclei are isolated.

-

Chromatin is sheared into small fragments (typically 200-1000 bp) by sonication.

-

-

Immunoprecipitation:

-

The sheared chromatin is incubated overnight with an antibody specific to the protein of interest (e.g., anti-CBX2, anti-CBX8) or a control IgG.

-

Antibody-protein-DNA complexes are captured using protein A/G magnetic beads.

-

-

Washing and Elution:

-

The beads are washed to remove non-specific binding.

-

The complexes are eluted from the beads, and the crosslinks are reversed by heating.

-

-

DNA Purification and qPCR:

-

The DNA is purified.

-

Quantitative PCR (qPCR) is performed using primers specific to known target gene loci and negative control regions.

-

-

Data Analysis:

-

The amount of immunoprecipitated DNA at each locus is quantified and typically expressed as a percentage of the input chromatin.

-

The enrichment at target loci is compared between this compound-treated and vehicle-treated cells.

-

Signaling Pathways and Mechanisms of Action

The inhibitory action of this compound on the CBX2 chromodomain has significant implications for cellular signaling pathways implicated in cancer progression.

The Canonical Polycomb Repressive Pathway

This compound directly targets the canonical PRC1 pathway by preventing the "reading" of the H3K27me3 mark by CBX2. This disrupts the recruitment of the PRC1 complex to target genes, thereby alleviating transcriptional repression.

References

- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Epigenetic Regulatory Protein CBX2 Promotes mTORC1 Signalling and Inhibits DREAM Complex Activity to Drive Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of CBX2 in breast cancer promotes tumor progression through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

SW2_152F: A Deep Dive into its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

SW2_152F has emerged as a potent and selective inhibitor of the chromobox 2 chromodomain (CBX2 ChD), a key component of the Polycomb repressive complex 1 (PRC1). This technical guide provides a comprehensive overview of its binding characteristics, selectivity against related proteins, and the experimental methodologies used for its characterization. Understanding these parameters is crucial for its application in cancer research, particularly in the context of advanced prostate cancer.

Quantitative Binding Affinity and Selectivity

This compound demonstrates a high affinity for the CBX2 chromodomain with a dissociation constant (Kd) of 80 nM.[1][2][3][4] Its selectivity is a key feature, exhibiting a 24- to 1000-fold greater affinity for CBX2 over other CBX paralogs in vitro.[1][2][3][4] This selectivity is critical for minimizing off-target effects and for precisely probing the function of CBX2.

| Parameter | Value | Target |

| Dissociation Constant (Kd) | 80 nM | CBX2 Chromodomain (ChD) |

| Selectivity | 24-1000 fold | Over other CBX paralogs |

| IC50 | 1.08 µM | CBX2 (in competitive FP assay) |

| Ki | 89 nM | CBX2 (calculated from IC50) |

Cellular Activity and Permeability

This compound is cell-permeable and effectively engages its target within the cellular environment.[1][3] The chloroalkane penetration assay (CAPA) revealed a half-maximal cell penetration value (CP50) of 6.2 ± 1.0 μM, indicating improved permeability compared to earlier-generation inhibitors like SW2_110A-CA.[1] In cellular assays, this compound has been shown to selectively inhibit the binding of CBX2 to chromatin.[1]

| Parameter | Value | Assay |

| Half-maximal Cell Penetration (CP50) | 6.2 ± 1.0 μM | ChloroAlkane Penetration Assay (CAPA) |

Experimental Protocols

The characterization of this compound involved a series of robust biochemical and cellular assays to determine its binding affinity, selectivity, and cellular activity.

Discovery through DNA Encoded Libraries (DELs)

This compound was identified from selections of focused DNA encoded libraries (DELs).[1][3] This high-throughput screening technique allows for the rapid exploration of vast chemical space to identify ligands with high affinity and selectivity for a protein target.

Competitive Fluorescence Polarization (FP) Assay

To confirm the binding affinity and determine the IC50 value, a competitive fluorescence polarization assay was employed. This assay measures the displacement of a fluorescently labeled version of this compound (SW2_152F_FL) from the CBX2 chromodomain by unlabeled this compound. The resulting IC50 of 1.08 μM was used to calculate a Ki of 89 nM.[1]

Thermal Shift Analysis

The binding of this compound to the CBX2 chromodomain was further validated using a thermal shift assay. This method measures the change in the thermal stability of a protein upon ligand binding. The assay yielded a Kd of 110 nM, which is consistent with the values obtained from other methods.[1]

ChloroAlkane Penetration Assay (CAPA)

Cell permeability of this compound was quantified using the CAPA assay.[1] This method utilizes a HeLa cell line stably expressing HaloTag protein. Cells are first treated with a chloroalkane-conjugated version of this compound (this compound-CA). The extent to which this compound-CA penetrates the cell and covalently binds to the HaloTag protein is then measured by a subsequent incubation with a fluorescent chloroalkane probe.

Chemoprecipitation

To demonstrate target engagement in a cellular context, a biotinylated derivative of this compound (this compound-B) was used in chemoprecipitation experiments with HEK293T nuclear lysates.[1] The results showed a robust enrichment of CBX2 and its interaction partner RING1B, a subunit of the PRC1 complex, confirming that this compound binds to the full-length CBX2 within its native complex.[1]

Sequential Salt Extraction (SSE)

The ability of this compound to disrupt the interaction of CBX2 with chromatin was assessed using a sequential salt extraction assay.[1] This technique involves the stepwise elution of chromatin-bound proteins with increasing salt concentrations. Treatment with this compound led to the elution of CBX2 at lower salt concentrations, indicating a weakened association with chromatin.[1]

Chromatin Immunoprecipitation (ChIP)

Chromatin immunoprecipitation followed by quantitative PCR (ChIP-qPCR) was used to investigate the effect of this compound on the localization of CBX2 at specific genomic regions.[1] Treatment of K562 cells with 10 μM this compound resulted in a significant reduction of CBX2 binding at its target gene loci, without affecting the binding of another paralog, CBX8, at the same concentration.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by interfering with the Polycomb repressive pathway. The Polycomb Repressive Complex 2 (PRC2) first catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][3] This histone mark is then recognized and bound by the chromodomain of the CBX2 subunit of the canonical Polycomb Repressive Complex 1 (PRC1).[1][3] This interaction is crucial for the recruitment of PRC1 to chromatin, leading to gene silencing. This compound, by selectively binding to the CBX2 chromodomain, prevents the recognition of the H3K27me3 mark, thereby inhibiting the repressive function of the PRC1 complex. This disruption of gene silencing has been shown to block the neuroendocrine differentiation of prostate cancer cells.[1][3]

References

- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of SW2_152F in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW2_152F is a potent and selective small-molecule inhibitor of the chromodomain of Chromobox homolog 2 (CBX2), a key component of the canonical Polycomb Repressive Complex 1 (PRC1). By competitively binding to the CBX2 chromodomain, this compound disrupts the recognition of trimethylated histone H3 at lysine 27 (H3K27me3), a crucial step in PRC1-mediated gene silencing. This inhibition leads to the reactivation of Polycomb target genes, demonstrating a significant role for this compound in modulating epigenetic regulation. This technical guide provides an in-depth overview of the core functions of this compound, its mechanism of action, quantitative binding data, detailed experimental protocols, and its impact on relevant signaling pathways.

Introduction to this compound and its Target, CBX2

The Polycomb group (PcG) of proteins are essential epigenetic regulators that play a critical role in maintaining cell identity, differentiation, and development by orchestrating gene silencing. They form two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2). PRC2 initiates gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This histone mark is then recognized by the chromodomain of the CBX family of proteins within the canonical PRC1 complex. This recognition is a pivotal step for the recruitment of PRC1 to chromatin, which then mediates chromatin compaction and transcriptional repression.

CBX2, one of the five human CBX paralogs (CBX2, CBX4, CBX6, CBX7, and CBX8), has been identified as a key player in various cancers, particularly in advanced prostate cancer and triple-negative breast cancer, where its upregulation is associated with poor prognosis. The development of selective inhibitors for specific CBX paralogs has been challenging due to the high structural similarity of their chromodomains.

This compound was discovered through selections of focused DNA encoded libraries and has emerged as a highly potent and selective inhibitor of the CBX2 chromodomain.[1][2] Its ability to specifically block the interaction between CBX2 and H3K27me3 makes it a valuable chemical probe to elucidate the specific functions of CBX2 in normal physiology and disease, and a promising lead for therapeutic development.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the CBX2 chromodomain. It occupies the aromatic cage within the chromodomain that is responsible for recognizing the H3K27me3 mark. By doing so, this compound prevents the recruitment of the PRC1 complex to its target gene loci. This disruption of PRC1 binding to chromatin leads to a de-repression of target genes, effectively reversing the epigenetic silencing mediated by the PRC2-PRC1 axis.

The selectivity of this compound for CBX2 over other CBX paralogs is a key feature, allowing for the specific investigation of CBX2-mediated biological processes without the confounding effects of inhibiting other PRC1 complexes.

Quantitative Data

The binding affinity and selectivity of this compound have been quantitatively assessed using various biochemical and biophysical assays.

| Parameter | CBX2 | CBX4 | CBX6 | CBX7 | CBX8 | Reference |

| Binding Affinity (Kd) | 80 nM | >20,000 nM | >20,000 nM | 1,900 nM | 1,900 nM | [1] |

| Selectivity (fold) | - | >250 | >250 | 24 | 24 | [1] |

Table 1: In Vitro Binding Affinity and Selectivity of this compound for CBX Paralogs. The dissociation constant (Kd) was determined by fluorescence polarization assay. Selectivity is expressed as the ratio of Kd for the indicated paralog to the Kd for CBX2.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity Determination

This protocol outlines the general steps for determining the binding affinity of this compound to CBX chromodomains.

Materials:

-

Purified recombinant CBX chromodomain proteins (CBX2, CBX4, CBX6, CBX7, CBX8)

-

Fluorescently labeled peptide corresponding to the H3K27me3 tail (e.g., ARTKQTARK(me3)STGGKAPRKQLA-fluorescein)

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Prepare a solution of the fluorescently labeled H3K27me3 peptide and the CBX chromodomain protein in the assay buffer. The concentrations should be optimized to be at or below the Kd of the protein-peptide interaction to ensure assay sensitivity.

-

Add the protein-peptide solution to the wells of the 384-well plate.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence polarization using a plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

Calculate the binding affinity (Ki or IC50) by fitting the data to a suitable binding model using graphing software.

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

This protocol describes how to assess the ability of this compound to displace CBX2 from its target gene loci in cells.

Cell Culture and Treatment:

-

Culture K562 cells in appropriate media.

-

Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 10 µM for 4 hours).

Procedure:

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Sonication: Harvest and lyse the cells. Sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for CBX2 or a negative control IgG.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for known CBX2 target gene promoters and a negative control region.

-

Analyze the data using the percent input method to determine the relative enrichment of CBX2 at specific loci.

-

Signaling Pathways and Logical Relationships

The Canonical Polycomb Repressive Pathway

The following diagram illustrates the canonical Polycomb repressive pathway and the point of intervention by this compound.

References

SW2_152F: A Selective Modulator of Polycomb Repressive Complex 1 Through Targeted CBX2 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator, is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of SW2_152F, a potent and selective small molecule inhibitor of the chromodomain of CBX2, a subunit of the canonical PRC1 (cPRC1) complex. We will delve into the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and the downstream effects of this compound on PRC1-mediated gene repression. This guide is intended for researchers, scientists, and drug development professionals investigating PRC1 biology and developing novel epigenetic therapies.

Introduction to Polycomb Repressive Complex 1 (PRC1)

Polycomb group (PcG) proteins are essential for maintaining transcriptional repression and cellular identity during development and are often implicated in cancer progression.[1][2] They assemble into two main multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2).[1][2][3] The canonical model of Polycomb-mediated gene silencing involves the initial recruitment of PRC2, which catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3).[1][4] This histone mark is then recognized by the chromodomain (ChD) of the CBX subunit of the canonical PRC1 complex, leading to chromatin compaction and transcriptional repression.[1][4][5] The PRC1 complex also possesses E3 ubiquitin ligase activity, primarily through its RING1A/B subunit, which monoubiquitylates histone H2A at lysine 119 (H2AK119ub1), further reinforcing the repressive state.[3][6]

There are five human CBX paralogs (CBX2, CBX4, CBX6, CBX7, and CBX8) that can be incorporated into the cPRC1 complex.[1] The specific CBX subunit can influence the targeting and function of the PRC1 complex. CBX2, in particular, is upregulated in several cancers, including advanced prostate cancer, and plays a crucial role in processes like neuroendocrine differentiation, making it an attractive therapeutic target.[1][4]

This compound: A Selective CBX2 Chromodomain Inhibitor

This compound is a small molecule probe developed through DNA-encoded library selections to selectively target the chromodomain of CBX2.[1][4] By binding to the CBX2 chromodomain, this compound competitively inhibits the recognition of the H3K27me3 mark, thereby disrupting the recruitment and chromatin association of the CBX2-containing PRC1 complex.[1] This leads to the reactivation of PRC1-repressed target genes.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the CBX2 chromodomain. This disrupts the crucial interaction between the CBX2 subunit of PRC1 and the H3K27me3 epigenetic mark, which is essential for the localization and function of canonical PRC1 at specific genomic loci.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on in vitro and cellular assays.

In Vitro Binding Affinity and Selectivity

This compound exhibits high affinity for the CBX2 chromodomain and significant selectivity over other CBX paralogs.

| Target | Binding Affinity (Kd) | Selectivity vs. CBX2 (fold) |

| CBX2 | 80 nM [1][4][7] | - |

| CBX4 | > 20,000 nM | > 250 |

| CBX6 | > 80,000 nM | > 1000 |

| CBX7 | > 80,000 nM | > 1000 |

| CBX8 | 1,900 nM | 24 |

Table 1: In vitro binding affinity and selectivity of this compound for CBX chromodomains.

Cellular Permeability and Activity

This compound is cell-permeable and effectively engages its target in a cellular context.

| Assay | Parameter | Value |

| Chloroalkane Penetration Assay (CAPA) | CP50 | 6.2 ± 1.0 μM [1] |

| K562 Cell Treatment (10 µM) | CBX2 Chromatin Binding | Significant Reduction[1] |

| K562 Cell Treatment (100 µM) | CBX2 & CBX8 Chromatin Binding | Significant Reduction[1] |

| LNCaP_NED Cell Proliferation | Proliferation | Significantly Inhibited[1] |

Table 2: Cellular permeability and activity of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable reproducibility and further investigation.

Chloroalkane Penetration Assay (CAPA)

This assay quantifies the cell permeability of this compound.

-

Cell Line: HeLa cells stably transfected with HaloTag protein are used.

-

Pulse Step: Incubate cells with a chloroalkane-conjugated version of this compound (this compound-CA). If the compound enters the cytoplasm, it will covalently bind to the HaloTag protein.

-

Chase Step: Treat the cells with an excess of a fluorescent chloroalkane probe (e.g., chloroalkane-TAMRA). This probe labels any remaining unbound HaloTag protein.

-

Quantification: The cellular fluorescence is measured using flow cytometry. The fluorescence is inversely proportional to the cytoplasmic concentration of this compound-CA. The CP50 value, the concentration at which 50% of the HaloTag protein is blocked, is then calculated.[1]

Chemoprecipitation (Pulldown) Assay

This assay confirms the interaction of this compound with endogenous CBX proteins within the PRC1 complex.

-

Probe: A biotinylated derivative of this compound (this compound-B) is used as bait.

-

Lysate Preparation: Prepare nuclear lysates from HEK293T cells.

-

Incubation: Incubate the nuclear lysate with this compound-B and streptavidin beads. A control with beads alone is also performed. For competition experiments, excess non-biotinylated this compound is added.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the bound proteins.

-

Analysis: The enriched proteins are analyzed by Western blotting using antibodies against CBX paralogs (CBX2, CBX8, etc.) and other PRC1 components like RING1B.[1]

Sequential Salt Extraction (SSE) Assay

This assay assesses the ability of this compound to disrupt the binding of CBX2 to chromatin.

-

Cell Treatment: Treat cells (e.g., K562) with this compound or a vehicle control (DMSO).

-

Chromatin Isolation: Isolate bulk chromatin from the treated cells.

-

Sequential Elution: Resuspend the chromatin sequentially in buffers with increasing concentrations of sodium chloride (e.g., 150 mM, 300 mM, 450 mM, 600 mM).

-

Protein Quantification: Collect the protein fractions eluted at each salt concentration.

-

Analysis: Quantify the amount of CBX2 in each fraction using immunoblotting. A shift of CBX2 to lower salt fractions in this compound-treated cells indicates a weaker association with chromatin.[1]

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

This technique is used to measure the occupancy of specific proteins at defined genomic loci.

-

Cell Treatment and Crosslinking: Treat cells with this compound or DMSO and then crosslink proteins to DNA using formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., CBX2, CBX8, or H3K27me3).

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.

-

qPCR Analysis: Quantify the amount of specific DNA sequences in the immunoprecipitated sample using quantitative PCR (qPCR) with primers for target gene promoters or enhancers.[1]

Cellular Effects and Therapeutic Implications

This compound has demonstrated significant cellular activity, particularly in the context of prostate cancer. In models of neuroendocrine prostate cancer (NEPC), a lethal form of the disease, CBX2 is upregulated. Treatment of NEPC cell lines with this compound leads to:

-

Inhibition of Cell Proliferation: this compound significantly reduces the proliferation of NEPC cells.[1]

-

Reversal of Neuroendocrine Phenotype: The inhibitor causes a decrease in cell size and a reduction in the dendritic morphology characteristic of neuroendocrine cells.[1]

-

Modulation of Gene Expression: this compound treatment leads to an increase in the expression of androgen receptor (AR) and its target genes, and a decrease in the expression of neuroendocrine markers like ENO2 and N-Myc.[1]

These findings highlight the potential of targeting the CBX2-PRC1 axis with selective inhibitors like this compound as a therapeutic strategy for cancers dependent on this pathway.

Conclusion

This compound is a valuable chemical probe for elucidating the role of the CBX2 subunit within the PRC1 complex. Its high potency and selectivity, coupled with its demonstrated cellular activity, make it an important tool for studying the epigenetic regulation of gene expression. Furthermore, the anti-proliferative effects of this compound in cancer models underscore the therapeutic potential of inhibiting specific components of the Polycomb machinery. This technical guide provides a foundation for researchers to utilize this compound in their studies and to further explore the development of PRC1-targeted therapies.

References

- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. medchemexpress.com [medchemexpress.com]

Understanding the Cell Permeability of SW2_152F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cell permeability and intracellular activity of SW2_152F, a potent and selective inhibitor of the chromobox 2 (CBX2) chromodomain. Understanding the cellular uptake and target engagement of this compound is critical for its application in research and potential therapeutic development, particularly in the context of prostate and breast cancer.

Core Concepts and Mechanism of Action

This compound is a small molecule inhibitor that targets the CBX2 chromodomain, a key component of the Polycomb Repressive Complex 1 (PRC1).[1][2][3][4] The PRC1 complex plays a crucial role in epigenetic regulation by recognizing trimethylated histone H3 at lysine 27 (H3K27me3), a mark deposited by PRC2. This interaction leads to chromatin compaction and transcriptional repression of target genes.[1][2][5] By binding to the CBX2 chromodomain, this compound competitively inhibits its interaction with H3K27me3, thereby disrupting PRC1-mediated gene silencing.[1][2] This mechanism of action has been shown to block neuroendocrine differentiation in prostate cancer cell lines and reduce cell growth in triple-negative breast cancer models.[1][5]

Quantitative Data on this compound Activity and Permeability

The following tables summarize the key quantitative metrics that define the potency, selectivity, and cell permeability of this compound and its derivatives.

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) | 80 nM | Dissociation constant for the binding of this compound to the CBX2 chromodomain. | [1][2][3][4] |

| Selectivity | 24–1000-fold | Selectivity for CBX2 chromodomain over other CBX paralogs in vitro. | [1][2][3][4] |

| Compound | Parameter | Value | Cell Line | Assay | Reference |

| This compound-CA | CP50 | ~10 µM | HeLa | Chloroalkane Penetration Assay (CAPA) | [2][6] |

Note: The CP50 value represents the half-maximal cell penetration.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon the research conducted with this compound. The following sections describe the key experimental protocols used to assess its cell permeability and intracellular target engagement.

Chloroalkane Penetration Assay (CAPA)

This assay is employed to quantify the cell permeability of this compound.

Objective: To determine the extent to which this compound can cross the cell membrane and reach the cytoplasm.

Methodology:

-

A chloroalkane-conjugated version of this compound (this compound-CA) is synthesized.

-

HeLa cells stably transfected with the HaloTag protein are utilized.

-

The cells are first incubated with this compound-CA (the "pulse"). If this compound-CA is cell-permeable, it will enter the cytoplasm and covalently bind to the HaloTag protein.

-

Following the pulse, the cells are treated with an excess of a fluorescently labeled chloroalkane, such as chloroalkane-TAMRA (the "chase").

-

This fluorescent chloroalkane will label any HaloTag proteins that were not already blocked by this compound-CA.

-

The level of fluorescence in the cells is then measured. A lower fluorescence signal indicates a higher degree of HaloTag protein blockage by this compound-CA, and therefore, greater cell permeability.[1]

Sequential Salt Extraction (SSE)

This biochemical assay is used to verify that this compound disrupts the binding of CBX2 to chromatin within the cell.

Objective: To assess the ability of this compound to displace CBX2 from chromatin.

Methodology:

-

Cells are treated with either this compound or a vehicle control (e.g., DMSO).

-

The cell nuclei are isolated, and the bulk chromatin is subjected to a series of washes with buffers containing increasing concentrations of sodium chloride.

-

Proteins that are more loosely bound to chromatin will elute at lower salt concentrations, while more tightly bound proteins require higher salt concentrations for elution.

-

The protein fractions eluted at each salt concentration are collected and analyzed by immunoblotting to quantify the amount of CBX2.

-

A shift of CBX2 to lower salt concentration fractions in this compound-treated cells compared to control cells indicates a disruption of its binding to chromatin.[1]

Chromatin Immunoprecipitation (ChIP) followed by qPCR

ChIP-qPCR is a powerful technique to investigate the specific genomic loci where this compound inhibits CBX2 binding.

Objective: To determine if this compound reduces the association of CBX2 with specific gene promoters or enhancers.

Methodology:

-

Cells are treated with this compound or a vehicle control.

-

The cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to the DNA they are bound to.

-

The chromatin is then extracted and sheared into smaller fragments.

-

An antibody specific to CBX2 is used to immunoprecipitate the CBX2-DNA complexes.

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is then performed on the purified DNA using primers for specific genomic regions of interest.

-

A reduction in the amount of precipitated DNA at these specific sites in this compound-treated cells compared to control cells demonstrates the inhibitor's ability to block CBX2 binding at those loci.[1]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathway involving this compound and a typical experimental workflow for assessing its intracellular activity.

References

- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Epigenetic Regulatory Protein CBX2 Promotes mTORC1 Signalling and Inhibits DREAM Complex Activity to Drive Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Studies on SW2_152F: A Novel CBX2 Inhibitor in Cancer Research

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the preliminary research on SW2_152F, a novel and selective inhibitor of the Chromobox 2 (CBX2) chromodomain. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of cancer and the therapeutic potential of targeting Polycomb Repressive Complex 1 (PRC1).

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the CBX2 chromodomain (ChD).[1][2][3] It was identified from DNA-encoded libraries (DELs) of peptidic compounds and has demonstrated significant potential in preclinical cancer models, particularly in the context of advanced prostate cancer.[1][2] CBX2, a core component of the canonical PRC1, is an epigenetic "reader" that recognizes the trimethylated lysine 27 on histone H3 (H3K27me3), a mark deposited by PRC2.[1] This interaction is crucial for chromatin compaction and transcriptional repression, and its dysregulation is implicated in cancer progression.[1]

Mechanism of Action and Signaling Pathway

This compound functions by directly binding to the chromodomain of CBX2, thereby competitively inhibiting its interaction with the H3K27me3 epigenetic mark.[1] This disruption of CBX2's "reader" function prevents the proper localization and function of the PRC1 complex at target gene loci. In the context of prostate cancer, this leads to the de-repression of genes, such as those regulated by the androgen receptor (AR), and can block the process of neuroendocrine differentiation (NED), a mechanism of therapy resistance.[1]

The Polycomb signaling pathway, as targeted by this compound, can be visualized as follows:

Quantitative Data

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: Binding Affinity and Selectivity of this compound

| Target | Binding Affinity (Kd) | Selectivity vs. CBX2 |

| CBX2 ChD | 80 nM[1][2][3] | - |

| Other CBX Paralogs | Not specified | 24–1000-fold[1][2][3] |

Table 2: Cellular Activity of this compound in Prostate Cancer Models

| Cell Line | Assay | Effect |

| LNCaP_NED | Proliferation Assay | Significant inhibition of cell proliferation.[4] |

| LNCaP_NED | Phenotypic Analysis | Decrease in average cell size and reduction of dendrites.[4] |

| VCaP_NED | Western Blot | Increased AR expression, decreased ENO2 and N-Myc expression.[4] |

| K562 | ChIP-qPCR | Significant reduction of CBX2 and CBX8 binding at target gene loci.[4] |

| Hs68 | ChIP-qPCR | Significant reduction of CBX8 binding, but not CBX7, at shared genomic target loci.[4] |

| RWPE-1, HEK293T | Viability Assay | No effect on the viability of non-transformed cells.[4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.

Chloroalkane Penetration Assay (CAPA)

This assay is used to quantify the cell permeability of this compound.[4]

References

- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SW2_152F Treatment in Neuroendocrine Differentiation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroendocrine differentiation (NED) is a critical process in the progression of certain cancers, notably prostate cancer, leading to resistance to conventional therapies. A key player in this process is the Chromobox 2 (CBX2) protein, a component of the Polycomb Repressive Complex 1 (PRC1). Upregulation of CBX2 is associated with the repression of androgen receptor (AR) target genes, thereby promoting a neuroendocrine phenotype.[1] SW2_152F is a potent and selective small molecule inhibitor of the CBX2 chromodomain, with a binding affinity (Kd) of 80 nM and 24- to 1000-fold selectivity over other CBX paralogs.[1][2] These application notes provide detailed protocols for utilizing this compound to study and inhibit neuroendocrine differentiation in relevant cell culture models.

Mechanism of Action

This compound selectively binds to the chromodomain of CBX2, preventing its recognition of the histone H3 lysine 27 trimethylation (H3K27me3) mark.[1][2] This targeted inhibition disrupts the recruitment of the PRC1 complex to chromatin, leading to the de-repression of target genes, including those regulated by the androgen receptor. In the context of prostate cancer, androgen deprivation therapy can induce neuroendocrine differentiation, a process that is dependent on CBX2-mediated gene repression.[1] By inhibiting CBX2, this compound effectively blocks this differentiation pathway, maintaining the cancer cells' sensitivity to anti-androgen therapies.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and application of this compound in neuroendocrine differentiation models.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Target | Binding Affinity (Kd) | Selectivity vs. other CBX paralogs | Reference |

| CBX2 Chromodomain | 80 nM | 24-1000 fold | [1][2] |

Table 2: Recommended Treatment Conditions for this compound in Cell-Based Assays

| Cell Line | Model | This compound Concentration | Treatment Duration | Application | Reference |

| LNCaP | Neuroendocrine Differentiation | 10 µM - 100 µM | 4 - 96 hours | Inhibition of NED, Gene Expression Analysis, ChIP | [1] |

| K562 | CBX2 Target Engagement | 10 µM | 4 hours | ChIP-qPCR | [1] |

Experimental Protocols

Herein are detailed protocols for key experiments to assess the effect of this compound on neuroendocrine differentiation.

Protocol 1: Induction of Neuroendocrine Differentiation in LNCaP Cells

This protocol describes the induction of a neuroendocrine-like phenotype in the androgen-sensitive LNCaP prostate cancer cell line through androgen deprivation.

Materials:

-

LNCaP cells (ATCC CRL-1740)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Charcoal-Stripped Fetal Bovine Serum (CSS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates/flasks

Procedure:

-

Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

To induce neuroendocrine differentiation, seed LNCaP cells at a density of 4 x 10^5 cells per 100-mm dish in their regular growth medium.[1]

-

After 24 hours, replace the medium with RPMI-1640 supplemented with 10% Charcoal-Stripped Serum (CSS) to create an androgen-deprived environment.[1]

-

Maintain the cells in the CSS-containing medium for 6 to 14 days to induce a stable neuroendocrine-like phenotype (LNCaP_NED). Morphological changes, such as the appearance of dendrite-like processes, should be observable.[1]

-

For this compound treatment, add the compound (dissolved in DMSO) to the culture medium at the desired final concentration (e.g., 10 µM) for the specified duration (e.g., 48-96 hours) before analysis.[1]

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of neuroendocrine markers and androgen receptor target genes.

Materials:

-

LNCaP and LNCaP_NED cells (treated with DMSO or this compound)

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

qPCR instrument

-

Nuclease-free water

-

qPCR primers (see Table 3 for examples)

Table 3: Example qPCR Primer Sequences

| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| ENO2 | CTGTATCGCCACATTGCTCAGC | AGCTTGTTGCCAGCATGAGAGC |

| CHGA | AGGCTCTTTCCTGTGCAAAG | GCTTCTTCAGGTCCTCTTCCTG |

| KLK3 | CGCAAGTTCACCCTCAGAAGGT | GACGTGATACCTTGAAGCACACC |

| TMPRSS2 | CCTCTAACTGGTGTGATGGCGT | TGCCAGGACTTCCTCTGAGATG |

| YWHAZ (Control) | ACTTTTGGTACATTGTGGCTTCAA | CCGCCAGGACAAACCAGTAT |

Procedure:

-

Harvest cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 10 µM each), cDNA template, and nuclease-free water.

-

Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., YWHAZ).[1]

Protocol 3: Western Blotting for Protein Expression Analysis

This protocol details the detection of CBX2 and neuroendocrine marker protein levels.

Materials:

-

Cell lysates from LNCaP and LNCaP_NED cells (treated with DMSO or this compound)

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see Table 4 for examples)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Table 4: Example Primary Antibodies for Western Blotting

| Target Protein | Host Species | Manufacturer (Example) | Catalog # (Example) | Dilution |

| CBX2 | Rabbit | Cell Signaling Technology | #18687 | 1:1000 |

| ENO2 | Rabbit | Novus Biologicals | NB110-58870 | 1:2000 |

| CHGA | Rabbit | Cell Signaling Technology | #60893 | 1:1000 |

| β-Actin | Mouse | Sigma-Aldrich | A5441 | 1:5000 |

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize protein levels to a loading control such as β-Actin.

Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol is for assessing the binding of CBX2 to the promoter regions of AR target genes.

Materials:

-

LNCaP_NED cells (treated with DMSO or this compound)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP-grade antibodies (e.g., anti-CBX2, anti-H3K27me3, IgG control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR reagents as in Protocol 2

Procedure:

-

Crosslink proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Sonically shear the chromatin to obtain DNA fragments of 200-1000 bp.

-

Pre-clear the chromatin with Protein A/G beads.

-

Immunoprecipitate the chromatin overnight at 4°C with specific antibodies (anti-CBX2, anti-H3K27me3) or an IgG control.

-

Capture the antibody-chromatin complexes with Protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

-

Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with Proteinase K.

-

Purify the immunoprecipitated DNA using a DNA purification kit.

-

Perform qPCR using primers specific for the promoter/enhancer regions of target genes (e.g., KLK3, TMPRSS2).[1]

-

Analyze the data by calculating the percentage of input.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in these application notes.

References

Application Note: Quantifying the Cell Permeability of the CBX2 Inhibitor SW2_152F using the Chloroalkane Penetration Assay (CAPA)

Audience: Researchers, scientists, and drug development professionals.

Abstract

SW2_152F is a potent and selective small molecule inhibitor of the chromobox 2 (CBX2) chromodomain, a key reader protein in the Polycomb Repressive Complex 1 (PRC1) involved in epigenetic gene silencing.[1][2] The efficacy of such molecules is critically dependent on their ability to penetrate the cell membrane and engage with their intracellular targets. This document provides a detailed protocol for quantifying the cytosolic and/or nuclear entry of this compound using the Chloroalkane Penetration Assay (CAPA), a robust and high-throughput method for measuring the cell penetration of chloroalkane-tagged molecules.[3][4] The assay's pulse-chase format provides a quantitative measure of target engagement in a specific cellular compartment, yielding a CP₅₀ value that represents the concentration at which 50% of the available HaloTag protein is engaged by the test molecule.[5]

Introduction

This compound selectively binds to the CBX2 chromodomain with high affinity (Kd of ~80 nM), preventing it from recognizing the trimethylated lysine 27 on histone H3 (H3K27me3).[6][7] This action disrupts the formation of the PRC1 complex on chromatin, leading to the de-repression of target genes.[1][8] This mechanism is of significant interest in cancer research, particularly in prostate and breast cancers where CBX2 is often upregulated.[7][8]

To be effective, this compound must cross the cell membrane and reach its nuclear target. The Chloroalkane Penetration Assay (CAPA) is an ideal method for quantifying this cell entry. CAPA utilizes cells engineered to express HaloTag, a modified bacterial haloalkane dehalogenase, within a specific subcellular compartment (e.g., cytosol or nucleus).[3] The assay is based on the irreversible covalent reaction between the HaloTag protein and a chloroalkane (ct) moiety conjugated to the molecule of interest (ct-SW2_152F).[9] The degree of cell penetration is inversely proportional to the fluorescence signal from a subsequently added cell-permeable chloroalkane-tagged dye, which labels any unoccupied HaloTag protein.[10]

Principle of the Assay

The CAPA is a competitive displacement assay performed in a pulse-chase format in living cells.

-

Pulse Step : Cells expressing HaloTag are incubated with varying concentrations of chloroalkane-tagged this compound (ct-SW2_152F). If ct-SW2_152F penetrates the cell and enters the compartment containing HaloTag, it will covalently bind to and occupy the enzyme's active site.

-

Wash Step : Extracellular and unbound ct-SW2_152F is removed by washing.

-

Chase Step : A cell-permeable, chloroalkane-tagged fluorescent dye (e.g., ct-TMR) is added. This dye rapidly enters the cells and covalently labels any HaloTag proteins that were not occupied by ct-SW2_152F during the pulse step.

-

Analysis : The cellular fluorescence is quantified using flow cytometry. A lower fluorescence signal indicates a higher concentration of ct-SW2_152F within the cell, signifying greater cell penetration.[5][9] Data are used to generate a dose-response curve and calculate a CP₅₀ value.[3]

This compound Mechanism of Action

The following diagram illustrates the epigenetic signaling pathway targeted by this compound.

Caption: Mechanism of this compound in the Polycomb gene silencing pathway.

Experimental Workflow: Chloroalkane Penetration Assay (CAPA)